![molecular formula C20H22FN7O3 B2402130 4-(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-4-oxobutanoate d'éthyle CAS No. 920388-94-9](/img/structure/B2402130.png)
4-(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-4-oxobutanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H22FN7O3 and its molecular weight is 427.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont suscité un intérêt considérable dans la découverte de médicaments en raison de leurs propriétés uniques. Celles-ci incluent une grande stabilité chimique, un caractère aromatique et une capacité à former des liaisons hydrogène. Plusieurs composés médicinaux contenant un noyau de 1,2,3-triazole sont disponibles sur le marché, tels que le rufinamide anticonvulsivant, l'antibiotique céphalosporine à large spectre céfatrizine et le carboxyamidotriazole anticancéreux .
Synthèse organique
La synthèse des 1,2,3-triazoles a fait l'objet de recherches approfondies. Diverses méthodologies existent pour préparer cet échafaudage important, notamment :
- Cycloaddition azoture-alcyne promue par la contrainte : Une approche de chimie clic bioorthogonale .
Chimie des polymères
Les 1,2,3-triazoles trouvent des applications en chimie des polymères. Leur incorporation dans les squelettes polymères peut améliorer les propriétés des matériaux, telles que la résistance mécanique, la stabilité thermique et la solubilité. Par exemple, les ribonucléosides modifiés par le triazole ont montré une activité antitumorale améliorée .
Bioconjugaison et biologie chimique
Les 1,2,3-triazoles servent de lieurs polyvalents pour la bioconjugaison. Les chercheurs les utilisent pour fixer des biomolécules (par exemple, des protéines, des peptides et des acides nucléiques) à d'autres entités, permettant une administration ciblée de médicaments et une imagerie. L'approche de la « chimie clic » facilite une bioconjugaison efficace .
Imagerie fluorescente
Les sondes fluorescentes contenant des 1,2,3-triazoles sont des outils précieux pour l'imagerie cellulaire. Leur stabilité, leur faible cytotoxicité et leurs propriétés de fluorescence réglables les rendent adaptées à la visualisation de processus biologiques au sein de cellules vivantes.
En résumé, le composé « 4-(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)-4-oxobutanoate d'éthyle » est prometteur dans ces domaines divers, ce qui en fait un sujet intéressant pour des recherches et des développements futurs
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including cell cycle progression and DNA damage response .
Mode of Action
It’s worth noting that many triazolo[4,5-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially disrupt normal cellular processes and lead to various biological effects.
Biochemical Pathways
Given the potential inhibition of usp28 , it could be inferred that the compound may affect pathways related to cell cycle progression and DNA damage response.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized , suggesting potential similarities in the pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Cellular Effects
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects are likely mediated through interactions with various cellular proteins and enzymes .
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit high thermal stability .
Dosage Effects in Animal Models
The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to have a remarkable measured density , which may influence their distribution within cells and tissues.
Subcellular Localization
Related compounds have been shown to interact with various subcellular structures .
Propriétés
IUPAC Name |
ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKYZMIFCMEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
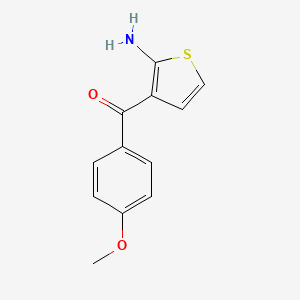
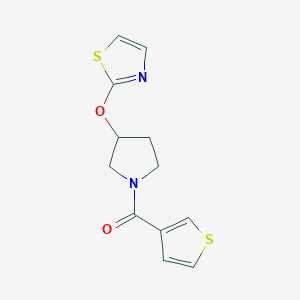
![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

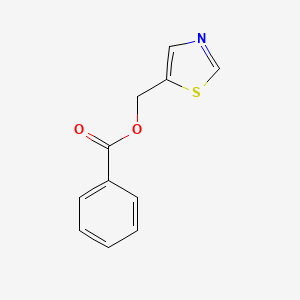
![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)
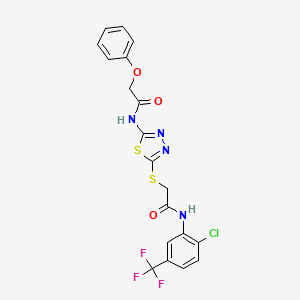
![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)
![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)
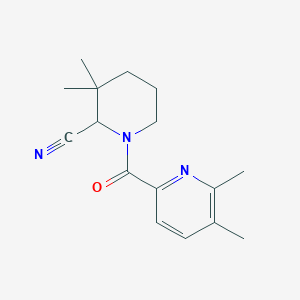
![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
